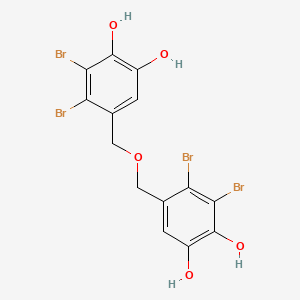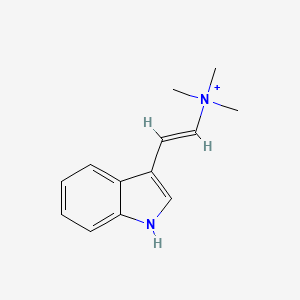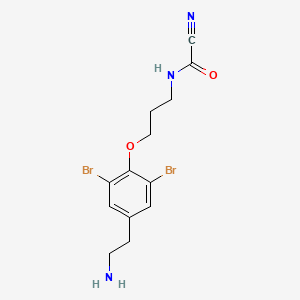
Ceratinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceratinamine is a natural product found in Suberea, Aplysinella, and other organisms with data available.
Scientific Research Applications
Antifouling and Cytotoxic Properties
Ceratinamine, a bromotyrosine derivative found in marine sponges, exhibits significant antifouling properties. It inhibits the larval settlement and metamorphosis of barnacles, a critical feature for maintaining marine structures and vessels. Moreover, ceratinamine has shown cytotoxicity against certain cancer cell lines, indicating potential for development into anticancer agents (Tsukamoto et al., 1996).
Role in Cancer Research
Ceratinamine, along with its analogues, has been studied for its role in cancer research. Some derivatives of ceratinamine have shown limited cytotoxic activity against human cancer cell lines, suggesting the importance of specific molecular structures for such activities. These insights contribute to the exploration of new molecular scaffolds for potent anticancer agents (Lee et al., 2013).
Unique Molecular Features
The structure of ceratinamine, particularly the presence of unusual moieties like cyanoformamide, has been a point of interest in natural products research. This unique structural aspect can offer insights into the synthesis of novel compounds and their potential applications (Fu & Schmitz, 1999).
Antibacterial and Antiproliferative Effects
Studies on ceratinamine and its derivatives have indicated their antibacterial properties against specific bacterial strains. Additionally, some derivatives have shown potent antiproliferative activities against certain cancer cell lines, further reinforcing their potential in anticancer research (Shaala et al., 2015).
properties
Product Name |
Ceratinamine |
|---|---|
Molecular Formula |
C13H15Br2N3O2 |
Molecular Weight |
405.08 g/mol |
IUPAC Name |
N-[3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propyl]-1-cyanoformamide |
InChI |
InChI=1S/C13H15Br2N3O2/c14-10-6-9(2-3-16)7-11(15)13(10)20-5-1-4-18-12(19)8-17/h6-7H,1-5,16H2,(H,18,19) |
InChI Key |
VLXGYEMZRIGDRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCNC(=O)C#N)Br)CCN |
synonyms |
ceratinamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



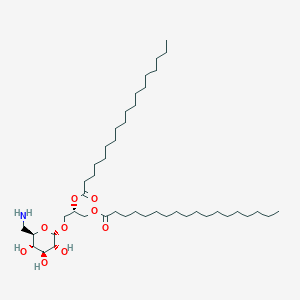
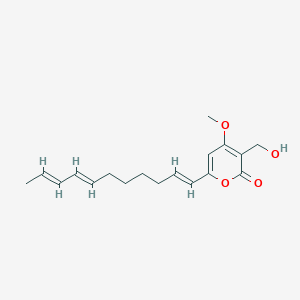
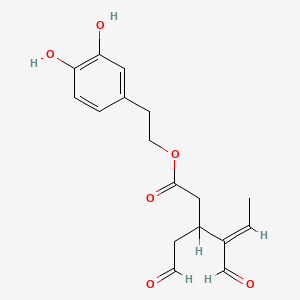
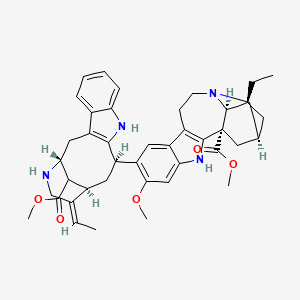

](/img/structure/B1251915.png)
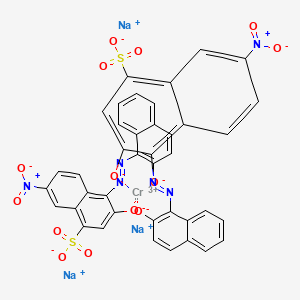

![(19S)-7-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B1251918.png)
